NBPF15 Human Pre-designed siRNA Set A

PROTAC FLT3-ITD DC50

This NBPF15 siRNA Set A provides a validated, ready-to-use tool for targeted gene silencing in human cells. Unlike generic siRNA, this pre-designed set ensures high specificity and minimal off-target effects, streamlining your research workflow and accelerating data generation. Each set is quality-controlled for purity and potency, delivering consistent, reproducible knockdown efficiency. Purchase with confidence for dependable, publication-ready results.

Molecular Formula C44H49N13O6
Molecular Weight 855.9 g/mol
Cat. No. B12401325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBPF15 Human Pre-designed siRNA Set A
Molecular FormulaC44H49N13O6
Molecular Weight855.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O
InChIInChI=1S/C44H49N13O6/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62)
InChIKeyBQDQZCCNJKVYDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 x / 5 nmol / 10 nmol / 15 nmol / 100 transfections / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide (PF15): A CRBN-Based PROTAC Degrader for FLT3-ITD in AML


5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide (commonly referred to as PF15 or PF15 TFA) is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) molecule. It is composed of a FLT3 kinase inhibitor warhead tethered via a PEG-triazole linker to a cereblon (CRBN) E3 ligase ligand . This design enables the compound to recruit the E3 ubiquitin ligase complex to the Fms-like tyrosine kinase 3 (FLT3) protein, specifically targeting the internal tandem duplication (ITD) mutant form, to induce its ubiquitination and subsequent proteasomal degradation [1]. The compound is primarily employed in preclinical oncology research, particularly for acute myeloid leukemia (AML) driven by FLT3-ITD mutations.

Why Generic Substitution Fails for the PROTAC PF15 in FLT3-ITD+ AML Research


Generic substitution with either the parent FLT3 kinase inhibitor or an alternative FLT3-targeting PROTAC is scientifically unsound due to fundamental differences in mechanism and biological outcomes. PF15 degrades the entire FLT3-ITD protein, eliminating both its kinase activity and potential scaffolding functions, whereas small molecule inhibitors only block catalytic activity [1]. Furthermore, the specific linker length and composition in PF15 are critical for productive ternary complex formation between FLT3, PF15, and CRBN; even minor alterations in linker structure among other FLT3 PROTACs (e.g., LWY713) can result in significantly different degradation kinetics, potency, and in vivo efficacy . The empirical data presented below quantify these critical performance gaps that preclude simple in-class substitution.

Product-Specific Quantitative Evidence Guide: PF15 vs. Alternative FLT3 Degraders


DC50 for FLT3-ITD Degradation: PF15 vs. LWY713

PF15 demonstrates a degradation concentration 50% (DC50) of 76.7 nM for the FLT3-ITD mutant protein in a cellular context . This value is substantially higher (i.e., less potent) than the more recently developed FLT3 PROTAC degrader, LWY713, which exhibits a DC50 of 0.64 nM . This quantitative difference in potency is critical for experimental design.

PROTAC FLT3-ITD DC50 Protein Degradation

In Vivo Tumor Growth Inhibition in FLT3-ITD Xenograft Models: PF15 vs. Gilteritinib-based PROTACs

In a BaF3-FLT3-ITD xenograft model, PF15 administered intraperitoneally at 10 mg/kg once daily for 10 days achieved a tumor growth inhibition (TGI) rate of 58.4% . While not a direct head-to-head comparison, this provides a benchmark for the in vivo efficacy of this early FLT3 PROTAC. More recent FLT3 PROTACs, such as B3-2 (a gilteritinib-based degrader), have shown significant tumor growth inhibition in similar MV4-11 xenograft models via oral administration [1], highlighting different pharmacokinetic and efficacy profiles.

PROTAC FLT3-ITD Xenograft In Vivo Efficacy Tumor Growth Inhibition

Survival Benefit in FLT3-ITD-Driven Leukemia Model

In a BaF3-FLT3-ITD in situ model, treatment with PF15 at 20 mg/kg or 40 mg/kg (via intraperitoneal injection for 12 days) extended the median survival from 11 days in the control group to 15 days in both treatment groups . This represents a 36% extension in median survival.

PROTAC FLT3-ITD Survival In Vivo AML

Best Research and Industrial Application Scenarios for PF15 (5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide)


Investigating FLT3-ITD Scaffolding Functions vs. Kinase Activity

PF15 is uniquely suited for experiments designed to dissect the scaffolding functions of the FLT3-ITD protein, which are independent of its kinase activity. Because PF15 induces complete protein degradation [1], its effects can be directly contrasted with those of a FLT3 kinase inhibitor (e.g., gilteritinib, quizartinib) which only blocks catalytic activity . This differential approach is critical for understanding the full oncogenic role of FLT3-ITD and for identifying potential non-kinase liabilities.

Tool Compound for In Vivo Validation of PROTAC-Mediated FLT3 Degradation

Given its well-characterized in vivo efficacy in both xenograft tumor growth inhibition (58.4% TGI at 10 mg/kg) and survival extension (11 to 15 days) in a BaF3-FLT3-ITD model [1], PF15 serves as a robust, positive control tool compound. It is ideal for validating new FLT3-targeting PROTACs, establishing baseline efficacy for in vivo degradation and anti-leukemic activity in similar murine models, and benchmarking the performance of next-generation molecules.

Target Engagement and Degradation Kinetics Studies

The established cellular degradation DC50 of 76.7 nM for PF15 provides a known benchmark for studying the kinetics of CRBN-mediated FLT3-ITD degradation [1]. Researchers can use PF15 as a reference compound in assays designed to measure the rate of FLT3 degradation, the duration of effect (recovery time), and the relationship between cellular exposure (concentration and time) and target knockdown. This is essential for PK/PD modeling and optimizing dosing regimens for this class of degrader.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBPF15 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.